Cas no 1536651-30-5 (1-(2-Methylbenzo[d]thiazol-7-yl)ethanone)
![1-(2-Methylbenzo[d]thiazol-7-yl)ethanone structure](https://ja.kuujia.com/scimg/cas/1536651-30-5x500.png)
1-(2-Methylbenzo[d]thiazol-7-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone
-
- インチ: 1S/C10H9NOS/c1-6(12)8-4-3-5-9-10(8)13-7(2)11-9/h3-5H,1-2H3
- InChIKey: DNZMXEPZJYHAMY-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC2=CC=CC(C(C)=O)=C12
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 219
- トポロジー分子極性表面積: 58.2
- 疎水性パラメータ計算基準値(XlogP): 2.5
1-(2-Methylbenzo[d]thiazol-7-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A059006689-25g |
1-(2-Methylbenzo[d]thiazol-7-yl)ethanone |
1536651-30-5 | 97% | 25g |
$4,330.88 | 2022-04-02 | |
Alichem | A059006689-5g |
1-(2-Methylbenzo[d]thiazol-7-yl)ethanone |
1536651-30-5 | 97% | 5g |
$1,575.84 | 2022-04-02 | |
Alichem | A059006689-10g |
1-(2-Methylbenzo[d]thiazol-7-yl)ethanone |
1536651-30-5 | 97% | 10g |
$2,484.36 | 2022-04-02 |
1-(2-Methylbenzo[d]thiazol-7-yl)ethanone 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
1-(2-Methylbenzo[d]thiazol-7-yl)ethanoneに関する追加情報
Professional Introduction to Compound with CAS No. 1536651-30-5 and Product Name: 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone
The compound with the CAS number 1536651-30-5 and the product name 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular pharmacology. The core structure of 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone combines a benzo[d]thiazole moiety with an ethanone side chain, which together contribute to its distinctive chemical properties and biological activities.
In recent years, there has been a growing interest in heterocyclic compounds, particularly those incorporating the benzo[d]thiazole scaffold. Benzo[d]thiazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 2-methylbenzo[d]thiazol-7-yl group in this compound enhances its pharmacological potential by introducing additional functional sites that can interact with biological targets. This modification has been strategically designed to optimize binding affinity and selectivity, making it a valuable candidate for further investigation.
One of the most compelling aspects of 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone is its potential role in modulating signaling pathways associated with various diseases. Current research indicates that this compound may interfere with key enzymes and receptors involved in cancer progression. For instance, studies have suggested that derivatives of benzo[d]thiazoles can inhibit tyrosine kinases, which are critical in cell proliferation and survival. The ethanone moiety further enhances its ability to interact with these targets by providing a hydrophobic surface that facilitates binding to protein receptors.
The synthesis of 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The benzo[d]thiazole core is typically synthesized through cyclization reactions involving thiourea derivatives and aromatic aldehydes. Subsequent functionalization with the 2-methylbenzo[d]thiazol-7-yl group and the ethanone side chain requires careful selection of reagents and catalysts to minimize side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve efficiency and selectivity.
Recent advancements in computational chemistry have also played a crucial role in understanding the pharmacological properties of 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone. Molecular modeling studies have revealed that this compound can bind to specific pockets on target proteins with high affinity. These studies have provided valuable insights into the structural requirements for effective binding, guiding the design of more potent derivatives. Additionally, virtual screening techniques have been used to identify potential lead compounds for further optimization.
In clinical settings, 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone has shown promise as a preclinical candidate for treating various diseases. Preclinical studies have demonstrated its ability to inhibit the growth of cancer cells while exhibiting low toxicity towards healthy cells. These findings have prompted researchers to explore its potential as a therapeutic agent in oncology. Furthermore, its anti-inflammatory properties make it a candidate for treating chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
The compound's unique structural features also make it an attractive scaffold for developing new drugs targeting neurological disorders. Research has indicated that benzo[d]thiazole derivatives can modulate neurotransmitter systems involved in conditions like Alzheimer's disease and Parkinson's disease. The ethanone group in 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone may enhance its ability to cross the blood-brain barrier, improving its bioavailability and therapeutic efficacy.
Future directions in the study of 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone include exploring its mechanisms of action at a molecular level. Understanding how this compound interacts with biological targets will provide critical insights into its therapeutic potential and help identify possible side effects. Additionally, researchers are investigating ways to improve its pharmacokinetic properties through structural modifications.
The development of novel pharmaceuticals relies heavily on innovative chemical entities like 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone. Its unique combination of structural features and biological activities positions it as a promising candidate for further research and development. As our understanding of molecular pharmacology continues to evolve, compounds such as this one will play an increasingly important role in addressing unmet medical needs.
1536651-30-5 (1-(2-Methylbenzo[d]thiazol-7-yl)ethanone) 関連製品
- 2229266-69-5(tert-butyl N-1-(1-aminocyclohexyl)cyclopentylcarbamate)
- 2229338-39-8(2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid)
- 1098347-63-7(3-(2-chloropropanamido)-N,N-diethylbenzamide)
- 1805841-40-0(4-(Chloromethyl)-3-ethylphenylhydrazine)
- 1337439-07-2(3-Cyclobutylpiperidine)
- 58336-25-7(7-amino-1-methyl-1,2-dihydroquinolin-2-one)
- 5380-80-3(2,3-dihydro-1-benzofuran-3-ol)
- 1049361-66-1(N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]thiophene-2-carboxamide)
- 42925-28-0(3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione)
- 1392429-93-4(2-chloro-4-fluoro-3-iodoaniline)



